molecular formula C16H25NO B249920 N,N-bis(2-methylpropyl)-2-phenylacetamide

N,N-bis(2-methylpropyl)-2-phenylacetamide

Cat. No. B249920
M. Wt: 247.38 g/mol
InChI Key: JPRXLMCQXQWISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(2-methylpropyl)-2-phenylacetamide, also known as lidocaine, is a local anesthetic drug that is widely used in medical and dental procedures. It was first synthesized in 1943 by Löfgren and Lundqvist, and since then, it has become one of the most commonly used local anesthetics due to its effectiveness and safety.

Mechanism of Action

Lidocaine works by blocking sodium channels in nerve cells, which prevents the transmission of pain signals. This mechanism of action is what makes it an effective local anesthetic. Lidocaine also has an effect on potassium channels, which can lead to anti-inflammatory and antiarrhythmic effects.
Biochemical and Physiological Effects:
Lidocaine has been shown to have a number of biochemical and physiological effects. It can reduce inflammation by inhibiting the release of inflammatory cytokines. It can also reduce the risk of cardiac arrhythmias by blocking sodium channels in the heart. Lidocaine has also been shown to have antioxidant properties, which may be beneficial in certain disease states.

Advantages and Limitations for Lab Experiments

Lidocaine has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, which makes it easy to study. It is also relatively safe and has a low risk of side effects. However, N,N-bis(2-methylpropyl)-2-phenylacetamide does have some limitations. It can be difficult to control the dose and concentration of N,N-bis(2-methylpropyl)-2-phenylacetamide, which can lead to variability in experimental results. Additionally, N,N-bis(2-methylpropyl)-2-phenylacetamide can have off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N,N-bis(2-methylpropyl)-2-phenylacetamide. One area of interest is the use of N,N-bis(2-methylpropyl)-2-phenylacetamide in cancer research. Studies have shown that N,N-bis(2-methylpropyl)-2-phenylacetamide can inhibit the growth of certain cancer cells, and further research in this area could lead to the development of new cancer treatments. Another area of interest is the development of new formulations of N,N-bis(2-methylpropyl)-2-phenylacetamide that can be administered in different ways, such as transdermal patches or nasal sprays. This could increase the effectiveness and convenience of N,N-bis(2-methylpropyl)-2-phenylacetamide as a local anesthetic. Finally, research on the off-target effects of N,N-bis(2-methylpropyl)-2-phenylacetamide could lead to the development of new drugs with similar mechanisms of action but fewer side effects.

Synthesis Methods

The synthesis of N,N-bis(2-methylpropyl)-2-phenylacetamide involves the reaction of 2,6-dimethylaniline with α-bromo-2,6-dimethylacetophenone in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain N,N-bis(2-methylpropyl)-2-phenylacetamide.

Scientific Research Applications

Lidocaine has been extensively studied in scientific research, particularly in the field of pharmacology. It has been shown to have a wide range of applications, including pain management, cardiac arrhythmia treatment, and anti-inflammatory effects. Lidocaine has also been used in cancer research, as it has been shown to inhibit the growth of certain cancer cells.

properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)-2-phenylacetamide

InChI

InChI=1S/C16H25NO/c1-13(2)11-17(12-14(3)4)16(18)10-15-8-6-5-7-9-15/h5-9,13-14H,10-12H2,1-4H3

InChI Key

JPRXLMCQXQWISP-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)C(=O)CC1=CC=CC=C1

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CC1=CC=CC=C1

Origin of Product

United States

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